N'-(2-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-20-12-3-4-13-21(20)27-24(30)23(29)26-16-22(28-14-5-6-15-28)19-11-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUZRIZJCNBTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amide Derivatives with Naphthalenyl Groups
Key Comparisons :
- Naphthalenyl Orientation : The target compound’s naphthalen-1-yl group (linear fused rings) may exhibit distinct π-stacking compared to naphthalen-2-yl (angular fused rings) in –3, affecting binding pocket interactions .
- Amide Linkage : Unlike the diphenylethylamine amide in , the target compound’s ethanediamide backbone could enhance hydrogen-bonding capacity with biological targets .
Pyrrolidinyl/Piperidinyl Ethyl Substituents
Key Comparisons :
- Basicity and Solubility : The pyrrolidine group in the target compound (pKa ~11) may confer higher solubility in acidic environments compared to morpholine (pKa ~8) in , influencing bioavailability .
- Steric Effects : The absence of bulky groups (e.g., nitrobenzimidazole in ) on the pyrrolidine ring in the target compound may reduce steric hindrance during target binding .
Fluorophenyl-Containing Analogs
Key Comparisons :
- Electronic Effects: The 2-fluorophenyl group in both compounds enhances electron-withdrawing character, but Ocfentanil’s piperidinyl and phenylethyl groups confer opioid activity, whereas the target compound’s naphthalenyl-pyrrolidine system may target non-opioid pathways .
Research Findings and Data
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for N'-(2-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as fluorophenylamines and naphthalene-pyrrolidine hybrids. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide backbone to the fluorophenyl and naphthalene-pyrrolidine moieties .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound from byproducts.
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–80°C) improves efficiency. Kinetic monitoring via TLC or HPLC is recommended .
Q. How can the compound’s structural integrity be validated post-synthesis?
Employ a combination of:
- Spectroscopic techniques : and NMR to confirm proton and carbon environments, especially the fluorophenyl (δ 7.2–7.8 ppm) and pyrrolidine (δ 2.5–3.5 ppm) signals .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~480–500 Da).
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemical ambiguities and validate bond lengths/angles .
Q. What are the critical physicochemical properties influencing experimental design (e.g., solubility, stability)?
- Solubility : Moderate lipophilicity (logP ~3.5–4.0) suggests limited aqueous solubility; use DMSO or ethanol for stock solutions.
- Stability : Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Store at –20°C in anhydrous solvents .
- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, necessitating low-temperature handling during thermal studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?
- Analog synthesis : Modify substituents (e.g., replace naphthalene with quinoline or adjust fluorophenyl position) to assess impact on target binding .
- Biological assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement) to correlate structural changes with activity.
- Computational docking : Combine molecular dynamics (e.g., AutoDock Vina) with crystallographic data to predict binding modes and guide SAR .
Q. How should researchers resolve contradictions in crystallographic vs. computational structural data?
- Cross-validation : Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
- Twinned data analysis : Use SHELXD/SHELXE for high-throughput phasing to address twinning artifacts common in flexible molecules .
- Dynamic simulations : Run MD simulations to assess conformational flexibility in solution vs. solid state .
Q. What methodologies are recommended for assessing the compound’s potential in neuropharmacology?
- In vitro models : Primary neuronal cultures or SH-SY5Y cells for evaluating neurotransmitter uptake inhibition (e.g., serotonin/dopamine transporters) .
- Electrophysiology : Patch-clamp studies to test ion channel modulation (e.g., voltage-gated Na/K channels).
- Behavioral assays : Rodent models (e.g., forced swim test) to screen for antidepressant/anxiolytic activity, paired with pharmacokinetic profiling (plasma half-life, BBB permeability) .
Q. How can computational modeling predict metabolic pathways and toxicity?
- ADMET prediction : Tools like SwissADME or ProTox-II to estimate metabolic sites (e.g., CYP450-mediated oxidation of pyrrolidine) and hepatotoxicity risks .
- Reactive metabolite screening : Use glutathione trapping assays to identify electrophilic intermediates.
- DEREK Nexus : Rule-based software to flag structural alerts (e.g., Michael acceptors) .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Batch standardization : Ensure consistent purity (>95% by HPLC) and characterize polymorphic forms via PXRD .
- Solvent controls : Account for DMSO’s effects on cell viability (<0.1% v/v).
- Positive/Negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
